molecular formula C7H8ClFN2 B8519274 4-Chloro-5-fluoro-2-(N-methylaminomethyl)-pyridine CAS No. 139161-29-8

4-Chloro-5-fluoro-2-(N-methylaminomethyl)-pyridine

Cat. No. B8519274
CAS RN: 139161-29-8
M. Wt: 174.60 g/mol
InChI Key: JJSDJGYCLJPROA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(N-methylaminomethyl)-pyridine is a useful research compound. Its molecular formula is C7H8ClFN2 and its molecular weight is 174.60 g/mol. The purity is usually 95%.
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properties

CAS RN

139161-29-8

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(4-chloro-5-fluoropyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8ClFN2/c1-10-3-5-2-6(8)7(9)4-11-5/h2,4,10H,3H2,1H3

InChI Key

JJSDJGYCLJPROA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=N1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5-fluoro-alpha-bromo-2-picoline (1.37 g, 6.1 mmol), from Step 1 was dissolved in 15 mL of methanol in a pressure tube. Methylamine (3 mL of 40% aqueous solution) was added to the tube and the tube was sealed. The reaction mixture was stirred at ambient temperature for 26 hours and then the solvent was removed under reduced pressure. To the residue was added 50 mL of 10% aqueous sodium carbonate solution and the resultant aqueous mixture was extracted with 3 X 50 mL of methylene chloride. The organic combined extract was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressur. The residue was dried in vacuo to give 754 mg g (70% yield) of the title compound; MS DCI-NH3M/Z: 175 (M+H)+ base; 1H NMR (CDCl3) d 2.50 (s, 3H), 3.90 (s, 2H), 7.47 (d, 1H), 8.42 (s, 1H).
Name
4-Chloro-5-fluoro-alpha-bromo-2-picoline
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
70%

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